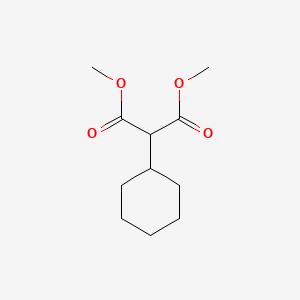

Dimethyl 2-cyclohexylmalonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2-cyclohexylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-14-10(12)9(11(13)15-2)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULITIDIVVTWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383152 | |

| Record name | Dimethyl cyclohexylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49769-76-8 | |

| Record name | Dimethyl cyclohexylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 2-cyclohexylmalonate synthesis from cyclohexanone

An In-depth Technical Guide to the Synthesis of Dimethyl 2-Cyclohexylmalonate from Cyclohexanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to produce this compound, a valuable intermediate in organic synthesis, starting from cyclohexanone and dimethyl malonate. The synthesis is a robust two-step process involving a Knoevenagel condensation followed by catalytic hydrogenation. This document delves into the mechanistic underpinnings of each step, offers detailed, field-proven experimental protocols, and discusses critical parameters for process optimization. It is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this transformation.

Strategic Overview: A Two-Step Approach

The synthesis of this compound from cyclohexanone is efficiently achieved through a sequential two-reaction pathway. This strategy is predicated on fundamental and reliable organic transformations, ensuring high yields and purity.

-

Step 1: Knoevenagel Condensation. An initial base-catalyzed condensation between cyclohexanone and dimethyl malonate forms the α,β-unsaturated intermediate, dimethyl 2-cyclohexylidene-malonate. This reaction hinges on the nucleophilic addition of the malonate enolate to the ketone's carbonyl group, followed by dehydration.[1][2]

-

Step 2: Catalytic Hydrogenation. The carbon-carbon double bond of the intermediate is then selectively reduced via catalytic hydrogenation to yield the saturated target compound, this compound.

This approach is advantageous due to the commercial availability of the starting materials, the high efficiency of each step, and the straightforward purification procedures.

Logical Workflow Diagram

Caption: Overall synthetic workflow from starting materials to the final product.

Part I: Knoevenagel Condensation of Cyclohexanone and Dimethyl Malonate

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic chemistry.[1][3] It involves the reaction of a carbonyl compound (here, cyclohexanone) with an active methylene compound (dimethyl malonate) in the presence of a basic catalyst.[2][4][5]

Mechanistic Insights

The reaction proceeds through a well-established three-step mechanism:

-

Enolate Formation: The basic catalyst, typically a weak amine like piperidine or pyridine, deprotonates the α-carbon of dimethyl malonate.[5][6] The acidity of these protons (pKa ≈ 13) is enhanced by the two electron-withdrawing ester groups, allowing for enolate formation even with a mild base.[1][4] Using a strong base is avoided as it can promote the undesirable self-condensation of cyclohexanone.[1][4]

-

Nucleophilic Addition: The resulting nucleophilic enolate attacks the electrophilic carbonyl carbon of cyclohexanone, forming a β-hydroxy malonate intermediate (an aldol-type adduct).

-

Dehydration: This intermediate readily undergoes base-catalyzed elimination of a water molecule to form the thermodynamically stable, conjugated α,β-unsaturated product, dimethyl 2-cyclohexylidene-malonate.[2]

Reaction Mechanism Diagram

Caption: The catalytic cycle of the Knoevenagel condensation.

Optimization of Reaction Conditions

Achieving high yields requires careful control over several parameters. Since the reaction produces water, its removal is crucial to drive the equilibrium toward the product.[7][8]

| Parameter | Recommended Condition | Rationale & Causality |

| Catalyst | Piperidine or L-proline | A weak base is optimal to deprotonate the malonate without causing self-condensation of the ketone.[4][8] L-proline is an effective and greener alternative catalyst.[9] |

| Solvent | Toluene or Cyclohexane | Allows for azeotropic removal of water using a Dean-Stark apparatus, which is critical for shifting the reaction equilibrium to favor product formation.[8] |

| Temperature | Reflux (approx. 110°C for Toluene) | Provides the necessary activation energy for the condensation and facilitates the azeotropic removal of water. |

| Stoichiometry | 1.0 eq. Cyclohexanone : 1.1-1.2 eq. Dimethyl Malonate | A slight excess of dimethyl malonate ensures the complete consumption of the limiting reagent, cyclohexanone. |

| Water Removal | Dean-Stark Apparatus | The most effective method for continuously removing the water byproduct, thereby preventing the reverse reaction and maximizing yield.[8] Molecular sieves are an alternative.[8] |

Detailed Experimental Protocol: Knoevenagel Condensation

Materials:

-

Cyclohexanone (1.0 eq)

-

Dimethyl malonate (1.1 eq)

-

Piperidine (0.1 eq)

-

Toluene (approx. 2 mL per mmol of cyclohexanone)

-

Dean-Stark apparatus, reflux condenser, round-bottom flask, heating mantle

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere.

-

Reagent Charging: To the flask, add toluene, cyclohexanone, dimethyl malonate, and piperidine.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the cyclohexanone spot disappears.

-

Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove piperidine), saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

-

Purification: The resulting crude oil, dimethyl 2-cyclohexylidene-malonate, is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Part II: Catalytic Hydrogenation of the Intermediate

The second step involves the reduction of the exocyclic double bond of dimethyl 2-cyclohexylidene-malonate. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.

Principles of Catalytic Hydrogenation

Hydrogenation involves the addition of hydrogen (H₂) across a double bond in the presence of a metal catalyst. For α,β-unsaturated esters, catalysts like palladium on carbon (Pd/C) are highly effective at reducing the C=C bond without affecting the ester carbonyl groups.[11]

The mechanism involves:

-

Adsorption: Both the unsaturated substrate and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

-

Hydrogen Activation: The H-H bond is weakened or broken on the catalyst surface.

-

Hydrogen Transfer: Hydrogen atoms are transferred sequentially to the carbon atoms of the double bond, resulting in the saturated product.

-

Desorption: The final product, this compound, desorbs from the catalyst surface.

Catalyst Selection and Process Parameters

| Parameter | Recommended Condition | Rationale & Causality |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Pd/C is a highly active and selective catalyst for the hydrogenation of C=C bonds in the presence of esters.[11] Other Group VIII metals like Pt or Ru can also be used.[11][12] |

| Solvent | Ethanol, Methanol, or Ethyl Acetate | These solvents effectively dissolve the substrate and do not interfere with the catalyst. Ethanol is a common and effective choice. |

| Hydrogen Source | H₂ gas (balloon or Parr shaker) | Hydrogen gas is the standard reagent. A balloon provides sufficient pressure for many lab-scale reactions. For larger scales or less reactive substrates, a Parr hydrogenation apparatus allows for higher pressures. |

| Pressure | 1-4 atm (15-60 psi) | Atmospheric to moderate pressure is typically sufficient for this type of reduction. |

| Temperature | Room Temperature | The reaction is generally exothermic and proceeds efficiently at ambient temperature. |

Detailed Experimental Protocol: Catalytic Hydrogenation

Safety Note: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. The Pd/C catalyst can be pyrophoric and should be handled with care, preferably wetted with solvent.

Materials:

-

Dimethyl 2-cyclohexylidene-malonate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (1-2 mol%)

-

Ethanol (anhydrous)

-

Hydrogen (H₂) gas supply (e.g., balloon)

-

Filtration aid (e.g., Celite)

Procedure:

-

Setup: Place the crude dimethyl 2-cyclohexylidene-malonate in a suitable round-bottom flask. Dissolve it in ethanol.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution. Caution: Add the catalyst before introducing hydrogen.

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

-

Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (maintain the balloon).

-

Monitoring: The reaction is typically complete within 2-4 hours. Progress can be monitored by TLC or ¹H NMR by observing the disappearance of the vinyl proton signals.

-

Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen or argon.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to recover all the product.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting oil is the final product, this compound, which is often obtained in high purity.

Characterization of the Final Product

The identity and purity of this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the vinylic proton signal from the intermediate (around δ 7.0 ppm). Appearance of aliphatic protons for the cyclohexyl ring (typically δ 1.0-2.5 ppm). A characteristic singlet for the two equivalent methoxy groups (-OCH₃) around δ 3.7 ppm. |

| ¹³C NMR | Absence of sp² carbon signals from the double bond (δ 120-150 ppm). Presence of sp³ carbon signals for the cyclohexyl ring. Signals for the ester carbonyls (around δ 170 ppm) and methoxy carbons (around δ 52 ppm). |

| IR Spectroscopy | Strong C=O stretching frequency for the ester groups (around 1730-1750 cm⁻¹). Absence of a C=C stretching band (which would be around 1650 cm⁻¹ in the intermediate). |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₁H₁₈O₄ (214.26 g/mol ). |

Conclusion

The synthesis of this compound from cyclohexanone is a reliable and high-yielding two-step process that utilizes fundamental organic reactions. The key to success lies in the careful execution of the Knoevenagel condensation, particularly the effective removal of water to drive the reaction to completion, followed by a standard and selective catalytic hydrogenation. This guide provides the necessary theoretical foundation and practical protocols for researchers to successfully implement this synthesis in a laboratory setting.

References

-

ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020, August 29). Knoevenagel condensation. Retrieved from [Link]

-

ResearchGate. (2018, February 6). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]

-

Bull. Korean Chem. Soc. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]

- Google Patents. (n.d.). US7632962B2 - Hydrogenation process and catalysts.

-

Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

-

Slideshare. (n.d.). Knoevenagel reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Retrieved from [Link]

-

Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Wiley Online Library. (2018, July 16). Enantioselective Synthesis of Chiral Cyclopent‐2‐enones by Nickel‐Catalyzed Desymmetrization of Malonate Esters. Angewandte Chemie. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of dimethyl oxalate to ethylene glycol over Cu/KIT-6 catalysts. Retrieved from [Link]

-

ResearchGate. (2025, July 17). Asymmetric Michael Addition of Dimethyl Malonate to 2‐Cyclopenten‐1‐One Catalyzed by a Heterobimetallic Complex. Retrieved from [Link]

- Google Patents. (n.d.). CN101412667B - Preparation of 2-pimelie kelone compound.

-

Der Pharma Chemica. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Dimethyl malonate. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Dimethyl methoxymalonate. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Dimethyl methylmalonate. PubChem. Retrieved from [Link]

-

PubMed. (2018, July 16). Enantioselective Synthesis of Chiral Cyclopent-2-enones by Nickel-Catalyzed Desymmetrization of Malonate Esters. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). CuMgAl Catalyzed Dimethyl 1,4-cyclohexane dicarboxylate to 1,4-Cyclohexane dimethanol Under Relatively Mild Conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate.

-

Royal Society of Chemistry. (n.d.). Hydrogenation of dimethyl oxalate to ethylene glycol over Cu/KIT-6 catalysts. Catalysis Science & Technology. Retrieved from [Link]

-

MDPI. (n.d.). Catalysts Supported on Carbon Materials for the Selective Hydrogenation of Citral. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathway of DMO hydrogenation. Retrieved from [Link]

-

Semantic Scholar. (2001, July 2). Catalytic enantioselective direct Michael additions of ketones to alkylidene malonates. Retrieved from [Link]

-

ResearchGate. (2018, May 16). Enantioselective Synthesis of Chiral Cyclopent-2-enones by Nickel-Catalyzed Desymmetrization of Malonate Esters. Retrieved from [Link]

-

ICP-CSIC. (2024, February 16). Catalytic Conversion of Cyclopentanone into Dimethyl Adipate over Solid Basic Catalysts with Dimethyl Carbonate. Retrieved from [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 3. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. purechemistry.org [purechemistry.org]

- 6. Knoevenagel reaction | PPTX [slideshare.net]

- 7. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. US7632962B2 - Hydrogenation process and catalysts - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl 2-cyclohexylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of a Key Malonate Ester

Dimethyl 2-cyclohexylmalonate (CAS No. 49769-76-8) is a substituted dialkyl malonate that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a cyclohexane ring attached to the alpha-carbon of dimethyl malonate, provides a unique combination of lipophilicity and reactive functionality. This guide offers a comprehensive exploration of its core physicochemical properties, providing a critical foundation for its application in synthetic chemistry, particularly within the realm of drug discovery and development where malonic ester derivatives are pivotal.[1][2] The malonic ester synthesis is a cornerstone of carbon-carbon bond formation, enabling the creation of a wide array of substituted carboxylic acids and other complex molecular architectures.[3] Understanding the fundamental properties of this compound is therefore essential for optimizing reaction conditions, predicting its behavior in various chemical environments, and ultimately, harnessing its full synthetic potential.

Molecular and Physical Characteristics

A thorough understanding of a compound's molecular and physical properties is the bedrock of its successful application in research and development. These parameters dictate its reactivity, solubility, and handling requirements.

Structural and Molecular Data

The foundational attributes of this compound are summarized in the table below. The presence of the cyclohexyl group significantly influences its physical properties when compared to the parent dimethyl malonate.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 49769-76-8 | [4] |

| Molecular Formula | C₁₁H₁₈O₄ | [4] |

| Molecular Weight | 214.26 g/mol | [4] |

| SMILES Code | O=C(OC)C(C1CCCCC1)C(OC)=O | [5] |

digraph "Dimethyl_2_cyclohexylmalonate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="0.75,1.3!"]; O1 [label="O", pos="2.25,0.87!"]; O2 [label="O", pos="2.25,-0.87!"]; C4 [label="C", pos="3.75,0.87!"]; C5 [label="C", pos="0.75,2.8!"]; O3 [label="O", pos="0,3.67!"]; O4 [label="O", pos="1.5,3.67!"]; C6 [label="C", pos="2.25,4.54!"]; C7 [label="C", pos="-1.5,0!"]; C8 [label="C", pos="-2.25,1.3!"]; C9 [label="C", pos="-3.75,1.3!"]; C10 [label="C", pos="-4.5,0!"]; C11 [label="C", pos="-3.75,-1.3!"]; C12 [label="C", pos="-2.25,-1.3!"];

// Bonds C1 -- C2; C2 -- O1; C2 -- O2; O1 -- C4; C1 -- C3; C3 -- O3; C3 -- O4; O4 -- C6; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Atom labels C1_label [label="C", pos="0,0!"]; C2_label [label="C", pos="1.5,0!"]; O1_label [label="O", pos="2.25,0.87!"]; O2_label [label="O", pos="2.25,-0.87!"]; C4_label [label="CH₃", pos="3.75,0.87!"]; C3_label [label="C", pos="0.75,1.3!"]; O3_label [label="O", pos="0,3.67!"]; O4_label [label="O", pos="1.5,3.67!"]; C6_label [label="CH₃", pos="2.25,4.54!"]; C7_label [label="CH", pos="-1.5,0!"]; C8_label [label="CH₂", pos="-2.25,1.3!"]; C9_label [label="CH₂", pos="-3.75,1.3!"]; C10_label [label="CH₂", pos="-4.5,0!"]; C11_label [label="CH₂", pos="-3.75,-1.3!"]; C12_label [label="CH₂", pos="-2.25,-1.3!"]; }

Caption: Chemical structure of this compound.

Physical State and Appearance

This compound is expected to be a colorless liquid at room temperature, a common characteristic of many low to moderate molecular weight esters.

Boiling Point and Density

The boiling point and density are critical parameters for purification by distillation and for various reaction setups.

| Property | Value | Source |

| Boiling Point | 261.6 °C at 760 mmHg | [4] |

| Density | 1.079 g/cm³ | [4][6] |

It is important to note that a safety data sheet for this compound did not provide a boiling point, suggesting that experimental verification is recommended.[7]

Solubility Profile

Based on its chemical structure, this compound is predicted to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents. Its solubility in water is expected to be low due to the presence of the nonpolar cyclohexyl group and the overall carbon-to-oxygen ratio.

Comparative Physicochemical Data: Diethyl 2-cyclohexylmalonate

Due to the limited availability of extensive experimental data for this compound, a comparative analysis with its close analogue, Diethyl 2-cyclohexylmalonate (CAS No. 2163-44-2), can provide valuable insights.[8]

| Property | Diethyl 2-cyclohexylmalonate | Source |

| Molecular Formula | C₁₃H₂₂O₄ | [8] |

| Molecular Weight | 242.31 g/mol | [8] |

The presence of the larger ethyl groups in Diethyl 2-cyclohexylmalonate results in a higher molecular weight, which would be expected to lead to a higher boiling point compared to the dimethyl ester.

Spectroscopic Characterization: A Predictive Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a powerful tool for confirming the presence of key structural motifs. For this compound, the following signals are anticipated:

-

A singlet integrating to six protons for the two equivalent methyl ester groups (-OCH₃), likely in the range of 3.6-3.8 ppm.

-

A multiplet for the methine proton on the alpha-carbon, which is coupled to the protons on the cyclohexyl ring.

-

A series of complex multiplets for the eleven protons of the cyclohexyl ring.

¹³C NMR: The carbon NMR spectrum would provide further confirmation of the carbon framework. Key expected signals include:

-

A peak for the carbonyl carbons of the ester groups, typically in the region of 165-175 ppm.

-

A signal for the methoxy carbons (-OCH₃) around 50-55 ppm.

-

Signals corresponding to the carbons of the cyclohexyl ring and the alpha-carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to be dominated by:

-

A strong, sharp absorption band in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl groups.[9] Alkylated malonate esters often show two distinct C=O stretching bands in this region.[9]

-

C-O stretching vibrations of the ester groups, typically appearing as strong bands in the 1150-1250 cm⁻¹ region.[9]

-

C-H stretching vibrations of the cyclohexyl and methyl groups, expected just below 3000 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, under electron ionization (EI), the following key fragments would be anticipated:

-

A molecular ion peak (M⁺) at m/z = 214, confirming the molecular weight.

-

Fragmentation involving the loss of a methoxy group (-OCH₃) to give a peak at m/z = 183.

-

Loss of a methoxycarbonyl group (-COOCH₃) resulting in a fragment at m/z = 155.

-

A characteristic fragmentation of malonate esters is the loss of the entire malonate moiety, which for the diethyl analogue is a loss of 159 amu.[9] A similar fragmentation would be expected for the dimethyl ester.

Experimental Protocols for Physicochemical Characterization

The following section outlines general, yet detailed, experimental procedures that can be readily adapted for the determination of the key physicochemical properties of this compound.

Determination of Boiling Point

The Thiele tube method is a reliable technique for determining the boiling point of a small quantity of a liquid sample.[10]

Procedure:

-

Fill a small test tube or a Durham tube to about half-full with this compound.

-

Invert a capillary tube (sealed at one end) and place it into the liquid sample in the test tube.

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-heater.[10]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.[10]

Caption: Workflow for boiling point determination using a Thiele tube.

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Procedure:

-

Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube. Chloroform-d is a common choice for non-polar to moderately polar organic compounds.[11]

-

Cap the NMR tube securely and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

If any solid particles are present, the sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

The final sample should be a clear, particle-free solution.

-

Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

Infrared (IR) Spectroscopy Sample Preparation (Neat Liquid)

For a liquid sample like this compound, a neat (undiluted) spectrum can be obtained using salt plates.[12]

Procedure:

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

-

Using a clean Pasteur pipette, place one or two drops of this compound onto the center of one of the salt plates.

-

Carefully place the second salt plate on top of the first, gently pressing them together to form a thin, uniform liquid film between the plates.

-

Place the assembled salt plates into the sample holder of the IR spectrometer.

-

Acquire the IR spectrum according to the instrument's operating procedure.

-

After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous acetone or chloroform) and return them to the desiccator.[12]

Applications in Drug Development and Organic Synthesis

Malonic esters are foundational reagents in the synthesis of a vast array of organic molecules, including many pharmaceuticals.[1][2] The introduction of a cyclohexyl group, as in this compound, can impart desirable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and metabolic stability.

The core reactivity of this compound lies in the acidity of the alpha-proton, allowing for deprotonation to form a stabilized enolate. This nucleophilic enolate can then be reacted with various electrophiles, such as alkyl halides, in Sₙ2 reactions to introduce further substitution. Subsequent hydrolysis of the ester groups followed by decarboxylation provides access to a wide range of substituted cyclohexylacetic acids, which are valuable intermediates in medicinal chemistry.[3] For instance, malonic acid derivatives have been explored as potent inhibitors of enzymes such as CD73, a target in cancer immunotherapy.[13]

Conclusion

This compound is a valuable synthetic intermediate with a unique combination of a reactive malonate core and a lipophilic cyclohexyl moiety. While comprehensive experimental data for this specific compound is somewhat limited in publicly accessible literature, its physicochemical properties can be reliably predicted based on its structure and comparison with closely related analogues. The experimental protocols outlined in this guide provide a robust framework for its characterization in the laboratory. As the demand for novel and structurally diverse small molecules continues to grow in the pharmaceutical and agrochemical industries, the utility of versatile building blocks like this compound is poised to expand, making a thorough understanding of its fundamental properties more critical than ever.

References

- Current time information in Emmet County, US. (n.d.). Google.

-

dimethyl 2-cyclohexylpropanedioate 49769-76-8, Purity 96%. (n.d.). Melrob-Eurolabs. Retrieved January 2, 2026, from [Link]

-

Diethyl 2-cyclohexylmalonate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

IR Spectroscopy of Liquids. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 2, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). School of Chemistry, University of Bristol. Retrieved January 2, 2026, from [Link]

-

Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025, March 28). Patsnap Eureka. Retrieved January 2, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). School of Chemistry, Food and Pharmacy - Research. Retrieved January 2, 2026, from [Link]

-

Determination of Boiling Points. (n.d.). Retrieved January 2, 2026, from [Link]

-

Dimethyl 2-diazomalonate. (2025, August 23). Chemsrc. Retrieved January 2, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved January 2, 2026, from [Link]

-

Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors. (2024, November 1). PubMed. Retrieved January 2, 2026, from [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). (n.d.). Human Metabolome Database. Retrieved January 2, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved January 2, 2026, from [Link]

-

8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved January 2, 2026, from [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved January 2, 2026, from [Link]

-

Is boiling point a reliable way to assess ester purity? (2023, July 16). Quora. Retrieved January 2, 2026, from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Retrieved January 2, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

Malonic ester synthesis. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

NMR Spectra of New Compounds. (n.d.). Retrieved January 2, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

4.2: IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

Diethyl hexylmalonate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Diethyl diethylmalonate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

diethyl 2-hexylmalonate. (2025, May 20). ChemSynthesis. Retrieved January 2, 2026, from [Link]

-

Malonic Ester Synthesis. (n.d.). OpenOChem Learn. Retrieved January 2, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). MSU chemistry. Retrieved January 2, 2026, from [Link]

-

Analytical Chemistry – Infrared (IR) Spectroscopy. (2015, February 5). Compound Interest. Retrieved January 2, 2026, from [Link]

-

diethyl 2-(1-acetyl-3-oxobutyl)malonate. (n.d.). ChemSynthesis. Retrieved January 2, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 2, 2026, from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 23). YouTube. Retrieved January 2, 2026, from [Link]

Sources

- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 4. Page loading... [wap.guidechem.com]

- 5. 49769-76-8|this compound|BLD Pharm [bldpharm.com]

- 6. molbase.com [molbase.com]

- 7. fishersci.com [fishersci.com]

- 8. Diethyl 2-cyclohexylmalonate | C13H22O4 | CID 240541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dimethyl 2-cyclohexylmalonate (CAS No. 49769-76-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-cyclohexylmalonate is a versatile diester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a cyclohexyl ring attached to a malonate core, provides a unique combination of lipophilicity and reactive potential, making it a molecule of interest in the development of complex chemical entities, including active pharmaceutical ingredients (APIs). This guide offers a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its role in medicinal chemistry, providing a technical resource for professionals in the field.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a compound is the bedrock of its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 49769-76-8 | [1][2] |

| Molecular Formula | C₁₁H₁₈O₄ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| IUPAC Name | Dimethyl 2-cyclohexylpropanedioate | N/A |

| Synonyms | Cyclohexylmalonic acid dimethyl ester, Dimethyl cyclohexylmalonate | N/A |

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is through the catalytic hydrogenation of its unsaturated precursor, dimethyl 2-cyclohexylidenemalonate. This method is favored for its high yield and selectivity.

Reaction Pathway

The synthesis involves a two-step process starting from the Knoevenagel condensation of cyclohexanone and dimethyl malonate to form the intermediate, dimethyl 2-cyclohexylidenemalonate. This intermediate is then subjected to catalytic hydrogenation to yield the final product.

Caption: Synthesis pathway of this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation of Dimethyl 2-cyclohexylidenemalonate

This protocol outlines a standard procedure for the catalytic hydrogenation of dimethyl 2-cyclohexylidenemalonate.

Materials:

-

Dimethyl 2-cyclohexylidenemalonate

-

Palladium on carbon (10% Pd/C) catalyst

-

Methanol (reagent grade)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve dimethyl 2-cyclohexylidenemalonate in methanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to remove air.

-

Hydrogenation: Introduce hydrogen gas into the reaction vessel. If using a balloon, ensure it is filled with hydrogen. For a Parr apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm).

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Purification: The resulting crude product, this compound, can be purified further by vacuum distillation if necessary.

Role in Drug Development and Medicinal Chemistry

Malonic acid esters are fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[3] Their utility stems from the acidity of the α-proton, which allows for facile alkylation, a key step in carbon-carbon bond formation. While specific blockbuster drugs directly incorporating the this compound moiety are not prominently documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents.

The introduction of a cyclohexyl group can significantly enhance the lipophilicity of a molecule, which can be a critical factor in modulating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This makes this compound a valuable starting material for the synthesis of novel drug candidates where tuning lipophilicity is desired.

Malonic esters, in general, are precursors to:

-

Barbiturates: These central nervous system depressants are synthesized through the condensation of a disubstituted malonic ester with urea.[3]

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Certain NSAIDs can be synthesized using malonic ester chemistry.[3]

-

Anticonvulsants and Sedatives: The malonic ester framework is found in various anticonvulsant and sedative medications.[3]

-

Antiviral and Kinase Inhibitors: Chiral malonate derivatives are pivotal in the synthesis of certain kinase inhibitors and antiviral agents.[4]

The logical progression for a medicinal chemist would be to utilize this compound in similar synthetic strategies to create novel compounds with potentially improved therapeutic profiles due to the presence of the cyclohexyl group.

Caption: Potential applications of this compound in drug development.

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~3.7 ppm (singlet, 6H): The six protons of the two equivalent methyl ester (-OCH₃) groups.

-

~3.2 ppm (doublet, 1H): The proton on the α-carbon, coupled to the adjacent proton on the cyclohexyl ring.

-

~1.0-2.0 ppm (multiplet, 11H): The eleven protons of the cyclohexyl ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~170 ppm: The carbonyl carbons of the two ester groups (C=O).

-

~55 ppm: The α-carbon of the malonate.

-

~52 ppm: The carbons of the two methyl ester (-OCH₃) groups.

-

~25-40 ppm: The carbons of the cyclohexyl ring.

IR (Infrared) Spectroscopy:

-

~1730-1750 cm⁻¹ (strong, sharp): C=O stretching vibration of the ester groups.

-

~2850-2950 cm⁻¹ (strong): C-H stretching vibrations of the cyclohexyl and methyl groups.

-

~1100-1300 cm⁻¹ (strong): C-O stretching vibrations of the ester groups.

MS (Mass Spectrometry):

-

Expected Molecular Ion (M⁺): m/z = 214.

-

Common Fragmentation Patterns: Loss of a methoxy group (-OCH₃, m/z = 183), loss of a carbomethoxy group (-COOCH₃, m/z = 155), and fragmentation of the cyclohexyl ring.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis via catalytic hydrogenation is a robust and scalable method. The presence of the cyclohexyl moiety offers a strategic advantage for modulating the physicochemical properties of lead compounds. This guide provides a foundational understanding of this compound, intended to empower researchers and scientists in their pursuit of novel and effective therapeutics.

References

-

PubChem. Diethyl 2-cyclohexylmalonate. Available at: [Link]

-

Shanghai Talent Chemical Co.,Ltd. What pharmaceutical products can be synthesized using Dimethyl malonate? - Blog. Available at: [Link]

-

Der Pharma Chemica. An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Available at: [Link]

-

Green Chemistry. Catalytic hydrogenation of dimethyl 7-ethylideneoct-3-enedioate. Available at: [Link]

-

PubChem. Dimethyl malonate. Available at: [Link]

-

PubChem. Dimethyl methylmalonate. Available at: [Link]

-

NIST. Diethyl malonate. Available at: [Link]

Sources

Spectral data for Dimethyl 2-cyclohexylmalonate (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of Dimethyl 2-cyclohexylmalonate

The structural elucidation of a novel or uncharacterized compound is a cornerstone of chemical research and development. It relies on the synergistic application of multiple analytical techniques, each providing a unique piece of the structural puzzle. This guide focuses on the "big three" spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to build a complete and self-validating profile of this compound.

Molecular Structure and Spectroscopic Overview

To interpret the spectral data, we must first understand the molecule's structure, which consists of a central malonate methine carbon bonded to a cyclohexyl ring and two carbomethoxy groups.

Diagram of this compound with Atom Numbering

Caption: Structure of this compound with numbering for NMR assignment.

Our analytical approach will follow a logical workflow, integrating data from each technique to build a cohesive structural argument.

Experimental & Interpretive Workflow

Caption: Integrated workflow for spectroscopic structure elucidation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons.

Methodology Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds like this malonate ester, as it offers excellent solubility and its residual solvent peak does not typically interfere with signals of interest.

Predicted ¹H NMR Data (Referenced against 300 MHz spectrometer in CDCl₃)

| Assigned Protons (See Diagram) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Causality |

| -COOCH₃ (C9, C11) | ~ 3.75 | Singlet (s) | 6H | These six protons on the two equivalent methoxy groups are chemically identical and have no adjacent protons, resulting in a single, sharp signal. Their position is characteristic of methyl esters. |

| Malonate -CH- (C7) | ~ 3.20 | Doublet (d) | 1H | This methine proton is adjacent to the α-proton of the cyclohexyl ring (C1). It is deshielded by two adjacent carbonyl groups. Its signal will be split into a doublet by the single proton on C1. |

| Cyclohexyl -CH- (C1) | ~ 2.20 | Multiplet (m) | 1H | This proton is deshielded due to its α-position to the electron-withdrawing malonate group. It is coupled to the malonate proton (C7) and the adjacent methylene protons on the ring (C2, C6), resulting in a complex multiplet. |

| Cyclohexyl -CH₂- (C2-C6) | 1.0 - 1.9 | Multiplet (m) | 10H | The remaining ten protons of the cyclohexyl ring exist in multiple, closely-spaced chemical environments. Axial and equatorial protons on the same carbon are non-equivalent, leading to complex spin-spin coupling and significant signal overlap, characteristic of substituted cyclohexanes[1][2][3]. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR spectroscopy reveals the number of unique carbon environments in the molecule. A standard proton-decoupled experiment is assumed, where each unique carbon appears as a single line.

Methodology Insight: Due to the potential for long relaxation times for quaternary carbons (like C7), acquisition parameters may need to be adjusted (e.g., by increasing the relaxation delay) to ensure accurate integration if quantitative analysis were required.

Predicted ¹³C NMR Data

| Assigned Carbons (See Diagram) | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |

| -C=O (C8, C10) | ~ 168 - 170 | The carbonyl carbons of the ester groups are highly deshielded due to the electronegativity of the attached oxygen atoms and the double bond character. |

| -COOCH₃ (C9, C11) | ~ 52.5 | These methyl carbons are directly attached to an electronegative oxygen, placing them in this characteristic region for ester methoxy groups[4]. |

| Malonate -CH- (C7) | ~ 55 - 58 | This methine carbon is attached to the electron-withdrawing cyclohexyl group and two carbonyls, resulting in a downfield shift. |

| Cyclohexyl -CH- (C1) | ~ 40 - 43 | The cyclohexyl carbon directly bonded to the malonate group is the most deshielded of the ring carbons. |

| Cyclohexyl -CH₂- (C2, C6) | ~ 30 - 32 | These carbons are in the β-position relative to the substituent. |

| Cyclohexyl -CH₂- (C3, C5) | ~ 26 | These carbons are in the γ-position. |

| Cyclohexyl -CH₂- (C4) | ~ 25 | The δ-carbon is typically the most shielded of the cyclohexyl ring carbons in such structures[5][6]. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Methodology Insight: The sample can be analyzed neat as a thin film between salt (NaCl or KBr) plates or as a solution in a solvent like CCl₄. The neat analysis is often sufficient and avoids solvent interference.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| 2935 - 2855 | C-H (sp³) Stretch | Strong | Corresponds to the C-H bonds of the cyclohexyl ring and the methyl groups. Its presence is expected in nearly all aliphatic organic molecules. |

| 1750 - 1735 | C=O (Ester) Stretch | Very Strong | This is the most diagnostic peak in the spectrum. Its high intensity and characteristic position are definitive evidence for the ester functional groups[7][8][9]. The presence of two ester groups may lead to a slightly broadened peak or a shoulder. |

| 1465 - 1430 | C-H Bend | Medium | Methylene and methyl scissoring vibrations. |

| 1300 - 1000 | C-O Stretch | Strong | This region will contain multiple strong bands corresponding to the C-O single bond stretches of the two ester functionalities[7][10]. It confirms the ester group identified by the C=O stretch. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.

Methodology Insight: Direct infusion or GC-MS can be used. GC-MS is preferable as it also confirms the purity of the sample. A standard electron energy of 70 eV is used to induce fragmentation.

Predicted Mass Spectrometry Data

The molecular formula is C₁₁H₁₈O₄, giving a molecular weight of 214.26 g/mol .

| m/z Value | Proposed Fragment | Rationale & Causality |

| 214 | [M]⁺ | The molecular ion peak. Its presence confirms the molecular weight of the compound. |

| 183 | [M - OCH₃]⁺ | Loss of a methoxy radical (-•OCH₃) is a common fragmentation pathway for methyl esters[11]. |

| 155 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical (-•COOCH₃) is another characteristic fragmentation of malonic esters, resulting in a stable cation[12][13]. |

| 131 | [M - C₆H₁₁]⁺ | Cleavage of the bond between the cyclohexyl ring and the malonate carbon, with the charge retained on the dimethyl malonate fragment. |

| 83 | [C₆H₁₁]⁺ | Cleavage of the bond between the cyclohexyl ring and the malonate carbon, with the charge retained on the cyclohexyl fragment. |

| 59 | [COOCH₃]⁺ | The carbomethoxy cation itself. |

Primary Fragmentation Pathways of this compound

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The structural confirmation of this compound is reliably achieved through a correlated analysis of NMR, IR, and MS data. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, confirming the presence and connectivity of the cyclohexyl, malonate, and methoxy moieties. The IR spectrum provides unambiguous evidence for the key ester functional groups via the intense C=O and C-O stretching absorptions. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, such as the loss of methoxy and carbomethoxy groups. Together, these techniques provide a self-validating dataset that constitutes a comprehensive and trustworthy characterization of the target molecule.

References

-

Dias, J. R. (1980). Mass Spectral Fragmentation of Unsymmetrical Diesters of Malonic Acid and Succinic Acids. Spectroscopy Letters, 13(8), 555-566. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry. [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Edington, S. C., et al. (2018). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 122(3), 770-778. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240541, Diethyl 2-cyclohexylmalonate. PubChem. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Eliel, E. L., & Martin, R. J. L. (1968). NMR Spectra of Some Cyclohexyl Derivatives. The Journal of Chemical Physics, 48(8), 3787-3788. [Link]

-

ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclohexene. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of cyclohexene. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7943, Dimethyl malonate. PubChem. [Link]

-

ResearchGate. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. [Link]

-

Bowie, J. H., et al. (1966). Studies in Mass Spectroscopy. VI. Mass Spectra of Substituted Diethyl Malonates. The Journal of Organic Chemistry, 31(5), 1381-1385. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of cyclohexane. [Link]

-

Weigert, F. J., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts in cycloalkanones. Journal of the American Chemical Society, 92(5), 1347-1350. [Link]

-

National Institute of Standards and Technology. (n.d.). Propanedioic acid, dimethyl ester. NIST Chemistry WebBook. [Link]

-

Pascal, R. A., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. The Journal of Organic Chemistry, 86(5), 4044-4052. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Dimethyl malonate(108-59-8) 13C NMR [m.chemicalbook.com]

- 5. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. GCMS Section 6.14 [people.whitman.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]

An In-depth Technical Guide to the Solubility of Dimethyl 2-cyclohexylmalonate in Organic Solvents

Introduction: Understanding the Significance of Solubility for Dimethyl 2-cyclohexylmalonate

This compound is a significant chemical intermediate in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). Its utility in these synthetic pathways is critically dependent on its solubility in various organic solvents. The ability to dissolve this compound effectively dictates the choice of reaction media, influences reaction kinetics and yield, and is a crucial parameter in purification processes such as crystallization and chromatography.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of precise quantitative solubility data in published literature, this guide will focus on predicting the solubility profile based on the molecule's structural components and the known solubility of related compounds. More importantly, this document provides detailed, field-proven experimental protocols to enable researchers and drug development professionals to accurately determine the solubility of this compound in their specific solvent systems. This approach empowers users to generate reliable, in-house data, a cornerstone of robust process development and scientific integrity.

Physicochemical Properties and Predicted Solubility Profile

The structure of this compound, featuring a non-polar cyclohexyl ring and two polar methyl ester groups, suggests a nuanced solubility profile. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1]

-

Molecular Structure: this compound consists of a malonic acid core esterified with two methyl groups and substituted with a cyclohexyl group at the alpha-carbon.

-

Polarity: The two ester functionalities introduce polar character to the molecule. However, the bulky, non-polar cyclohexyl group significantly contributes to the overall non-polar nature of the compound.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors but possesses hydrogen bond acceptors in the form of the carbonyl oxygens of the ester groups.

Based on these structural features, we can predict the following solubility behavior:

-

High Solubility in Non-Polar and Moderately Polar Solvents: The presence of the large, non-polar cyclohexyl group suggests that this compound will be readily soluble in non-polar solvents such as hexanes and toluene, as well as moderately polar solvents like diethyl ether, ethyl acetate, and dichloromethane.

-

Moderate to Low Solubility in Polar Aprotic Solvents: In polar aprotic solvents like tetrahydrofuran (THF) and acetone, the compound is expected to have moderate solubility. While these solvents can interact with the ester groups, the non-polar cyclohexyl moiety will limit miscibility.

-

Low to Negligible Solubility in Polar Protic Solvents: this compound is predicted to have low solubility in polar protic solvents such as methanol and ethanol, and it is expected to be virtually insoluble in water. The energy required to disrupt the strong hydrogen bonding network of these solvents for the non-polar cyclohexyl group to be accommodated is energetically unfavorable.

This predicted profile is a valuable starting point for solvent selection. However, for precise process control and optimization, experimental determination of solubility is essential.

Experimental Determination of Solubility: A Validated Approach

The following protocols are designed to provide a robust and reproducible method for determining the solubility of this compound in various organic solvents. These methods are widely accepted in the field for their reliability.[2][3]

Gravimetric Method for Solubility Determination

This method is a straightforward and widely used technique for determining solubility and is based on the evaporation of the solvent from a saturated solution.

Principle: A saturated solution of the solute in the solvent of interest is prepared. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other sealable glass containers

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Vacuum oven or desiccator

Step-by-Step Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached. A temperature-controlled shaker is ideal for this purpose.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette (to prevent precipitation or further dissolution) and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the vial containing the dried solute on an analytical balance.

-

The solubility can then be calculated in terms of mass per volume (e.g., g/L or mg/mL).

-

Diagram of the Gravimetric Solubility Determination Workflow:

Caption: Workflow for Gravimetric Solubility Determination.

High-Performance Liquid Chromatography (HPLC) Method for Solubility Determination

For more precise and higher throughput solubility determination, an HPLC-based method is recommended.

Principle: A saturated solution is prepared and filtered, then diluted and analyzed by HPLC with a UV detector. The concentration is determined by comparison to a standard calibration curve.

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble).

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solution and Sampling:

-

Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and obtain a filtered sample of the supernatant.

-

-

Sample Dilution and Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Concentration Determination:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Diagram of the HPLC-Based Solubility Determination Workflow:

Caption: Workflow for HPLC-Based Solubility Determination.

Data Presentation

It is recommended to present the experimentally determined solubility data in a clear and concise tabular format.

| Solvent | Temperature (°C) | Solubility (g/L) | Method Used |

| Hexane | 25 | Experimental Value | Gravimetric/HPLC |

| Toluene | 25 | Experimental Value | Gravimetric/HPLC |

| Diethyl Ether | 25 | Experimental Value | Gravimetric/HPLC |

| Ethyl Acetate | 25 | Experimental Value | Gravimetric/HPLC |

| Dichloromethane | 25 | Experimental Value | Gravimetric/HPLC |

| Acetone | 25 | Experimental Value | Gravimetric/HPLC |

| Tetrahydrofuran | 25 | Experimental Value | Gravimetric/HPLC |

| Methanol | 25 | Experimental Value | Gravimetric/HPLC |

| Ethanol | 25 | Experimental Value | Gravimetric/HPLC |

| Water | 25 | Experimental Value | Gravimetric/HPLC |

Conclusion

References

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

Sources

Molecular structure and conformation of Dimethyl 2-cyclohexylmalonate

An In-depth Technical Guide on the Molecular Structure and Conformation of Dimethyl 2-cyclohexylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the molecular structure and conformational landscape of this compound. As a molecule of interest in synthetic and medicinal chemistry, its three-dimensional architecture dictates its reactivity and potential biological interactions. We will explore the foundational principles governing its structure, from the stereochemistry of the cyclohexane ring to the rotational dynamics of the malonate esters. This document synthesizes theoretical principles with established experimental and computational methodologies, offering a self-validating framework for researchers seeking to understand and manipulate this versatile chemical entity.

Foundational Molecular Architecture

This compound (Molecular Formula: C₁₁H₁₈O₄, Molecular Weight: 214.26 g/mol ) is a diester featuring a cyclohexane ring covalently bonded to the α-carbon of a dimethyl malonate moiety.[1] The point of attachment at the C2 position of the cyclohexane ring introduces a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). The inherent flexibility of both the cyclohexane ring and the ester side chains results in a complex conformational energy landscape that is critical to its chemical behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O₄ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| IUPAC Name | dimethyl 2-cyclohexylpropanedioate | [2] |

Conformational Analysis: A Tale of Two Moieties

The overall conformation of this compound is determined by the interplay between the cyclohexane ring's puckering and the rotational freedom of the malonate group.

The Cyclohexane Ring: An Overwhelming Preference for the Equatorial Position

To minimize angle and torsional strain, the cyclohexane ring predominantly adopts a chair conformation.[3][4] A substituent on a chair conformer can occupy one of two positions: axial (parallel to the principal axis of the ring) or equatorial (extending from the "equator" of the ring).[5][6]

For monosubstituted cyclohexanes, the chair conformation that places the substituent in the equatorial position is generally more stable.[7] This preference is driven by the avoidance of steric strain, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the two axial hydrogens on the same face of the ring.[8] Given the significant steric bulk of the dimethyl malonate group, the equilibrium lies overwhelmingly in favor of the conformer where this group occupies the equatorial position.[5] This strong preference effectively "locks" the cyclohexane ring in this conformation.

Caption: Equilibrium between axial and equatorial conformers.

Rotational Isomers of the Malonate Group

While the cyclohexane ring is conformationally restricted, the dimethyl malonate substituent possesses significant rotational freedom around its C-C and C-O single bonds. The orientation of the two ester groups relative to each other and to the cyclohexane ring is governed by a subtle balance of steric hindrance and electronic effects, such as dipole-dipole interactions.[9][10][11] Determining the lowest energy rotamers requires computational modeling to explore the potential energy surface associated with these rotations.

Methodologies for Structural and Conformational Elucidation

A multi-faceted approach combining experimental spectroscopy, diffraction, and computational chemistry is required for a complete understanding of this compound's structure.

Experimental Verification

NMR is a powerful tool for determining the dominant conformation in solution. The coupling constants (J-values) between adjacent protons on the cyclohexane ring are particularly informative. A large trans-diaxial coupling constant (typically 10-13 Hz) for the proton at C2 is definitive evidence for its axial orientation, which in turn confirms the equatorial position of the bulky malonate substituent.

Protocol: ¹H NMR for Conformational Assignment

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz) to ensure adequate signal dispersion.

-

Spectral Analysis:

-

Identify the multiplet corresponding to the proton at the C2 position (the methine proton).

-

Measure the coupling constants for this signal.

-

A large coupling constant (J > 9 Hz) confirms a trans-diaxial relationship with an adjacent proton, indicating the C2 proton is axial and the malonate group is equatorial.

-

Caption: Experimental workflow for NMR-based analysis.

Single-crystal X-ray diffraction provides the most unambiguous structural data, revealing precise bond lengths, angles, and the molecule's conformation in the solid state.[12] This technique serves as the "gold standard" for structural validation.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of high quality, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

-

Data Collection: Mount a suitable crystal on a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[12]

-

Structure Solution & Refinement: The diffraction data is processed to generate a three-dimensional electron density map of the crystal, from which the atomic positions are determined and refined to yield a final, highly accurate molecular structure.[13]

Computational Modeling

Computational chemistry is indispensable for exploring the full conformational space and quantifying the energy differences between various conformers.[14][15]

Protocol: Computational Conformational Search

-

Structure Building: Generate an initial 3D structure of this compound using molecular modeling software.

-

Force Field Selection: Choose a suitable molecular mechanics force field (e.g., MMFF or OPLS) for an initial, rapid exploration of the conformational space.

-

Conformational Search: Perform a systematic or stochastic search by rotating the key dihedral angles in the molecule to generate a large number of potential conformers.

-

Energy Minimization & Ranking: Minimize the energy of each generated conformer. The resulting structures are then ranked by their relative energies to identify the most stable (lowest energy) conformations.

-

Quantum Mechanical Refinement: For the lowest-energy conformers, perform higher-level quantum mechanics calculations (e.g., Density Functional Theory - DFT) to obtain more accurate energies and geometric parameters.[16]

Caption: Workflow for computational conformational analysis.

Conclusion and Outlook

The three-dimensional structure of this compound is dominated by a stable chair conformation with the bulky malonate substituent locked in an equatorial position. This foundational geometry is further nuanced by the rotational flexibility of the ester groups. A robust understanding of this molecule necessitates a synergistic approach, where the definitive solid-state picture from X-ray crystallography is complemented by the solution-state insights from NMR spectroscopy and the detailed energetic landscape provided by computational modeling. For drug development professionals, this detailed structural knowledge is the bedrock upon which rational design of more complex, biologically active derivatives can be built.

References

-

Guerry, P., & Neier, R. (2003). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans. Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. The Journal of Physical Chemistry A. Available from: [Link]

-

LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Available from: [Link]

-

Lumen Learning. Monosubstituted Cylcohexanes. MCC Organic Chemistry. Available from: [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Available from: [Link]

-

National Center for Biotechnology Information. Diethyl 2-cyclohexylmalonate. PubChem Compound Database. Available from: [Link]

-

Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available from: [Link]

-

Al-Rawashdeh, N. A. F., & Z-y. Al-Hiari, Y. M. (2010). Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous! Semantic Scholar. Available from: [Link]

-

Wilding, M., et al. (2017). X-ray crystal structure of a malonate-semialdehyde dehydrogenase from Pseudomonas sp. strain AAC. Acta Crystallographica Section F, Structural Biology Communications. Available from: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Available from: [Link]

-

Diederich, F., & Stang, P. J. (1995). Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry. Available from: [Link]

-

LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available from: [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]

-

ResearchGate. (n.d.). Conformational analysis of cycloalkanes. Available from: [Link]

-

Moore, D. R., et al. (2002). Electronic and steric effects on catalysts for CO2/epoxide polymerization: subtle modifications resulting in superior activities. Angewandte Chemie International Edition in English. Available from: [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Diethyl 2-cyclohexylmalonate | C13H22O4 | CID 240541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 9. Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous! | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Electronic and steric effects on catalysts for CO2/epoxide polymerization: subtle modifications resulting in superior activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]